molecular formula C12H18N2O2 B3215847 tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate CAS No. 1167056-74-7

tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate

Cat. No.: B3215847
CAS No.: 1167056-74-7
M. Wt: 222.28 g/mol
InChI Key: FNAUHZOVWXLZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C12H18N2O2. It is commonly used as a protecting group for amines in organic synthesis, particularly in the synthesis of peptides. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate can be synthesized through a reaction between tert-butyl chloroformate and (5-methylpyridin-2-yl)methylamine. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate involves the protection of amine groups by forming a stable carbamate linkage. This linkage prevents the amine from participating in unwanted side reactions during synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate is unique due to its stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic pathways where multiple protecting groups are required .

Properties

IUPAC Name

tert-butyl N-[(5-methylpyridin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9-5-6-10(13-7-9)8-14-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAUHZOVWXLZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694650
Record name tert-Butyl [(5-methylpyridin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-74-7
Record name tert-Butyl [(5-methylpyridin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.